molecular formula C19H14NO8- B1588658 Alizarin complexone dihydrate CAS No. 455303-00-1

Alizarin complexone dihydrate

Cat. No.: B1588658
CAS No.: 455303-00-1
M. Wt: 384.3 g/mol
InChI Key: PWIGYBONXWGOQE-UHFFFAOYSA-M
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Description

Alizarin complexone dihydrate is a useful research compound. Its molecular formula is C19H14NO8- and its molecular weight is 384.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Biological Staining and Marking

Alizarin complexone dihydrate is prominently used as a biological stain due to its ability to bond with calcifying tissues. It is a red fluorochrome that has been found less toxic than other similar agents like Alizarin red S or Hematoporphyrin, making it suitable for marking bone or dentin, either alone or in combination with other fluorochromes (Rahn & Perren, 1972). It has also been used for otolith marking in fish species like rainbow trout and pike fry, demonstrating its utility in aquatic biology for tracking and studying fish populations (Van Der Walt & Faragher, 2003); (Skov, Grønkjær & Nielsen, 2001).

2. Analytical Chemistry

In the field of analytical chemistry, this compound has been used as a chelating ligand. It forms complexes with metal ions like Fe3+, demonstrating its application in creating electrocatalysts for reducing O2 and H2O2 (Zhang & Anson, 1993). This property is also explored for nitrite and nitric-oxide reduction, where the adsorbed complex on electrodes can catalyze these reductions (Zhang, Lever & Pietro, 1994).

3. Pharmacological Research

Alizarin complexone has been studied for its potential in inhibiting certain types of reverse transcriptases, such as those associated with Rous-associated virus 2 and HIV-1, suggesting its potential in antiretroviral research (Higuchi et al., 1991).

4. Biochemical Inter

actions and SignalingIn biochemistry, this compound has been identified as an activator of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. AhR plays a vital role in various physiological pathways, and the ability of alizarin to act as an AhR agonist opens up new avenues for exploring biochemical interactions and signaling mechanisms (Lu et al., 2022).

5. Materials Science and Environmental Chemistry

This compound is used in materials science, particularly in the development of colorimetric and spectrophotometric sensing systems. For example, its combination with nanocrystalline TiO2 demonstrates a novel approach to "naked-eye" anion sensing, highlighting its utility in environmental monitoring and materials engineering (Palomares et al., 2004).

Mechanism of Action

Target of Action

Alizarin Fluorine Blue Dihydrate, also known as Alizarin Complexone Dihydrate or 125453K6LV, primarily targets fluoride ions . It is used for the colorimetric determination of fluoride .

Mode of Action

The interaction of Alizarin Fluorine Blue Dihydrate with its target, fluoride ions, is based on selective adsorption . The compound is loaded onto an ion-exchange resin, which effectively adsorbs fluoride ions in both batch and column operations . The fluoride ions adsorbed can be eluted completely with a small volume of 1 M sodium hydroxide .

Biochemical Pathways

Alizarin Fluorine Blue Dihydrate is part of the hydroxyanthraquinones class of organic compounds . These compounds contain a hydroxyanthraquinone moiety, which consists of an anthracene bearing a quinone and a hydroxyl group . .

Pharmacokinetics

It’s known that the compound is practically insoluble at 20 °c , which could impact its bioavailability.

Result of Action

The primary result of Alizarin Fluorine Blue Dihydrate’s action is the selective adsorption and subsequent determination of fluoride ions . This allows for the concentration of fluoride ions to be determined using an ion-selective electrode .

Action Environment

The action, efficacy, and stability of Alizarin Fluorine Blue Dihydrate can be influenced by environmental factors. For instance, it’s known that the compound should be stored in a dry, cool, and well-ventilated place . Additionally, it’s important to avoid dust formation and ensure adequate ventilation when handling the compound . The compound’s solubility could also be affected by temperature .

Biochemical Analysis

Biochemical Properties

Alizarin fluorine Blue dihydrate plays a significant role in biochemical reactions, particularly in the detection and quantification of fluoride ions. It interacts with lanthanum or cesium (III) ions to form a red chelate, which subsequently reacts with fluoride ions to produce a blue complex . This interaction is crucial for the colorimetric determination of fluoride, as the intensity of the blue color correlates with the concentration of fluoride ions present. The compound’s ability to form stable complexes with metal ions makes it a valuable tool in various biochemical assays.

Molecular Mechanism

At the molecular level, Alizarin fluorine Blue dihydrate exerts its effects through the formation of stable complexes with metal ions and fluoride. The binding interactions between the compound and these ions are essential for its function as a colorimetric indicator. The formation of the blue ternary complex with fluoride ions involves specific binding sites on the compound, which facilitate the detection and quantification of fluoride in various samples . Additionally, the compound’s structure allows it to interact with other biomolecules, potentially influencing enzyme activity and gene expression.

Properties

IUPAC Name

2-[carboxylatomethyl-[(3,4-dihydroxy-9,10-dioxoanthracen-2-yl)methyl]azaniumyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO8/c21-13(22)7-20(8-14(23)24)6-9-5-12-15(19(28)16(9)25)18(27)11-4-2-1-3-10(11)17(12)26/h1-5,25,28H,6-8H2,(H,21,22)(H,23,24)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWIGYBONXWGOQE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3)C[NH+](CC(=O)[O-])CC(=O)[O-])O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14NO8-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427595
Record name ZINC03861001
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

455303-00-1
Record name ZINC03861001
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 455303-00-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Alizarin complexone dihydrate in the study about β-catenin and bone response to loading?

A1: In the study "Deletion of a Single β‐Catenin Allele in Osteocytes Abolishes the Bone Anabolic Response to Loading" [], this compound was utilized as a bone staining agent. It was injected into mice three days before euthanization. This staining technique allows researchers to visualize and quantify newly formed bone. Following the injections of this compound and calcein (another bone staining agent), researchers were able to measure mineral apposition rates and analyze bone formation in response to mechanical loading in both control and β-catenin haploinsufficient mice. This contributed to the understanding of β-catenin's role in bone adaptation to mechanical stress.

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